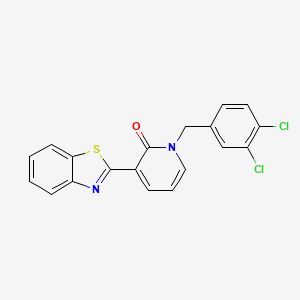

3-(1,3-benzothiazol-2-yl)-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(1,3-Benzothiazol-2-yl)-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone is a synthetic organic compound that features a complex structure combining benzothiazole, dichlorobenzyl, and pyridinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of Benzothiazole Moiety: Starting with ortho-aminothiophenol and reacting it with carbon disulfide and a suitable base to form the benzothiazole ring.

Introduction of Dichlorobenzyl Group: The benzothiazole intermediate is then reacted with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the dichlorobenzyl group.

Formation of Pyridinone Ring: The final step involves the cyclization of the intermediate with a suitable pyridine derivative under acidic or basic conditions to form the pyridinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the dichlorobenzyl group, potentially converting it to a benzyl alcohol derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions of the dichlorobenzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorine atoms.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(1,3-benzothiazol-2-yl)-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone is studied for its potential as a ligand in coordination chemistry and as a building block for more complex molecules.

Biology

Biologically, this compound may exhibit interesting bioactivity, such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. In a medicinal context, it could interact with specific molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

3-(1,3-Benzothiazol-2-yl)-1-benzyl-2(1H)-pyridinone: Lacks the dichlorobenzyl group, potentially altering its bioactivity and chemical properties.

3-(1,3-Benzothiazol-2-yl)-1-(4-chlorobenzyl)-2(1H)-pyridinone: Contains a single chlorine atom, which may affect its reactivity and interactions.

3-(1,3-Benzothiazol-2-yl)-1-(3,4-dimethoxybenzyl)-2(1H)-pyridinone: Substitution with methoxy groups instead of chlorine, which could influence its electronic properties and solubility.

Uniqueness

The presence of both the benzothiazole and dichlorobenzyl groups in 3-(1,3-benzothiazol-2-yl)-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone makes it unique, potentially offering a combination of bioactivity and chemical reactivity not found in similar compounds. This dual functionality could be advantageous in applications requiring specific interactions or properties.

Biological Activity

3-(1,3-benzothiazol-2-yl)-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C19H12Cl2N2OS

- Molecular Weight : 387.282 g/mol

- CAS Number : 400089-34-1

- Physical Properties :

- Density : 1.4 g/cm³

- Boiling Point : 573.5 °C

- LogP : 6.42

Antimicrobial Activity

Research has indicated that derivatives of benzothiazole and pyridinone exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. For instance, studies have demonstrated that similar compounds possess potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

Antitumor Activity

The compound's structural components suggest potential antitumor activity. Benzothiazole derivatives are known for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have reported that related compounds can inhibit cancer cell lines, including those resistant to conventional therapies.

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Study on Antimicrobial Efficacy

A study conducted on various benzothiazole derivatives found that the compound exhibited significant antibacterial activity with MIC values ranging from 0.12 to 0.98 µg/mL against S. flexneri and Candida albicans. This indicates a strong potential for development as an antimicrobial agent .

Antitumor Mechanism Investigation

In another research effort, the compound was tested on several cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with mechanisms involving apoptosis being characterized through flow cytometry assays . The findings support the hypothesis that this compound may serve as a lead structure for new chemotherapeutic agents.

Data Table of Biological Activities

Properties

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2N2OS/c20-14-8-7-12(10-15(14)21)11-23-9-3-4-13(19(23)24)18-22-16-5-1-2-6-17(16)25-18/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGCSYOJLFONSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=CN(C3=O)CC4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.